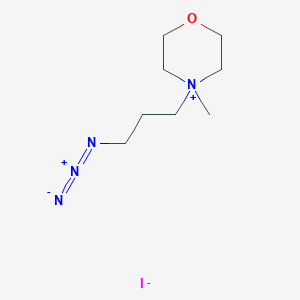
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide: is a quaternary ammonium compound featuring an azide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 4-methylmorpholine.
Alkylation: 4-methylmorpholine is alkylated with 3-chloropropyl iodide to form 4-(3-chloropropyl)-4-methylmorpholine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: 4-(3-Aminopropyl)-4-methylmorpholin-4-ium iodide.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, such as polymers and dendrimers, through click chemistry
Wirkmechanismus
The mechanism of action of 4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide primarily involves its azide group, which can participate in various chemical reactions:
Nucleophilic Substitution: The azide group acts as a nucleophile, attacking electrophilic centers.
Reduction: The azide group can be reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azide group can undergo cycloaddition reactions, forming stable triazole rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azidopropylamine: Similar structure but lacks the morpholine ring.
Azidomethylmorpholine: Similar structure but with an azidomethyl group instead of an azidopropyl group.
Azidopropylmethacrylate: Contains an azidopropyl group but is a methacrylate ester
Uniqueness
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide is unique due to its combination of a quaternary ammonium group, a morpholine ring, and an azide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H17IN4O |
|---|---|
Molekulargewicht |
312.15 g/mol |
IUPAC-Name |
4-(3-azidopropyl)-4-methylmorpholin-4-ium;iodide |
InChI |
InChI=1S/C8H17N4O.HI/c1-12(4-2-3-10-11-9)5-7-13-8-6-12;/h2-8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NDSCJGNVDLRLNN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCOCC1)CCCN=[N+]=[N-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















